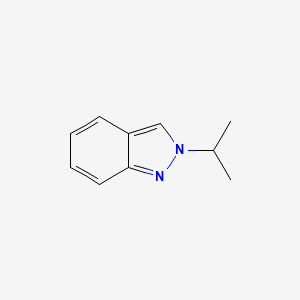
2-Isopropyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-2H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The 2H-indazole form is one of the tautomeric forms of indazole, where the nitrogen atom is located at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2H-indazole can be achieved through various methods, including:
-
Transition Metal-Catalyzed Reactions: : One common method involves the use of copper (Cu) or silver (Ag) catalysts to facilitate the cyclization of appropriate precursors. For example, the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent in DMSO under an oxygen atmosphere .
-
Reductive Cyclization Reactions: : This method involves the reduction of nitro compounds followed by cyclization. For instance, the reduction of 2-nitrobenzylamine followed by cyclization to form the indazole ring .
-
Metal-Free Reactions: : Some methods do not require metal catalysts. For example, the reaction of 2-azidobenzaldehydes with amines under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. Transition metal-catalyzed reactions are preferred due to their high yields and minimal byproduct formation. The use of continuous flow reactors can further enhance the efficiency and scalability of these processes.
化学反応の分析
Types of Reactions
2-Isopropyl-2H-indazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
-
Reduction: : Reduction reactions can convert nitro groups to amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) .
-
Substitution: : Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common. Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indazole ring, enhancing its chemical diversity .
科学的研究の応用
2-Isopropyl-2H-indazole has a wide range of applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
-
Biology: : The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Studies have shown its effectiveness against various pathogens and its potential as an anti-inflammatory agent .
-
Medicine: : In medicinal chemistry, this compound derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents. Their ability to inhibit specific enzymes and pathways makes them valuable in drug discovery .
-
Industry: : The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its derivatives are explored for applications in electronics and photonics .
作用機序
The mechanism of action of 2-Isopropyl-2H-indazole involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation and pain .
-
Pathway Modulation: : It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent .
-
Receptor Binding: : The compound can bind to specific receptors, altering cellular responses and providing therapeutic effects .
類似化合物との比較
2-Isopropyl-2H-indazole can be compared with other similar compounds, such as:
-
1H-Indazole: : Unlike 2H-indazole, 1H-indazole has the nitrogen atom at the first position. This difference in structure can lead to variations in chemical reactivity and biological activity .
-
2H-1,2,3-Triazole: : Both compounds are nitrogen-containing heterocycles, but triazoles have three nitrogen atoms in the ring. This structural difference can result in distinct chemical properties and applications .
-
Indole: : Indole is another nitrogen-containing heterocycle but with a different ring structure. Indoles are known for their biological activities and are widely used in medicinal chemistry .
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
2-propan-2-ylindazole |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3 |
InChIキー |
WWKQLKZHPMHBSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C2C=CC=CC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopenta[b]indole](/img/structure/B15071945.png)

![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
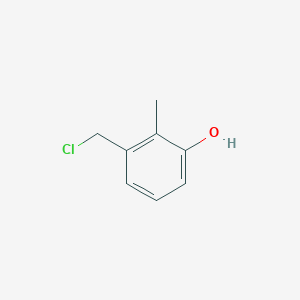
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
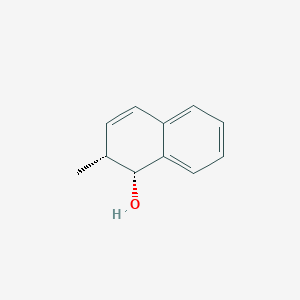

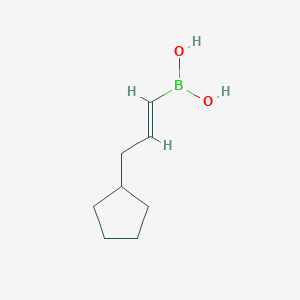
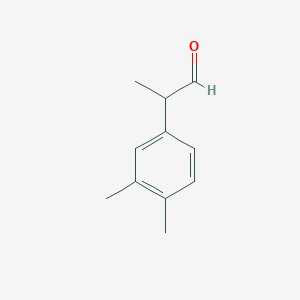
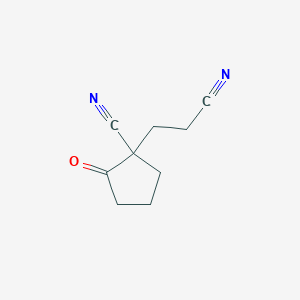
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
